1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorophenyl group, a methoxy-methylphenyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-ketoester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridine intermediate in the presence of a palladium catalyst.
Attachment of the methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the pyridine ring is acylated with a methoxy-methylphenyl chloride in the presence of a Lewis acid catalyst.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid group on the pyridine ring to a carboxamide group using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom on the phenyl ring.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways involved in cellular processes .
Comparison with Similar Compounds
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds, such as:
1-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with molecular targets.
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-thioamide: This compound has a thioamide group instead of a carboxamide group, which may alter its chemical stability and reactivity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-14-8-9-19(27-2)18(11-14)23-20(25)17-7-4-10-24(21(17)26)13-15-5-3-6-16(22)12-15/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZIJSRMYQMWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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